molecular formula C16H16F3IO3 B13480226 Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13480226
M. Wt: 440.20 g/mol
InChI Key: AAVYCWBPNIKOTE-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains an iodomethyl group, a trifluoromethyl-substituted phenyl ring, and an oxabicyclohexane core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxabicyclohexane Core: This step involves the cyclization of a suitable precursor to form the oxabicyclohexane ring system.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Iodomethylation: The iodomethyl group is introduced through a halogenation reaction, typically using iodine and a suitable halogenating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodomethyl and trifluoromethyl groups.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The iodomethyl and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The oxabicyclohexane core provides structural stability and contributes to the compound’s overall properties.

Comparison with Similar Compounds

Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with similar compounds such as:

  • Ethyl 1-(bromomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 1-(chloromethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 1-(iodomethyl)-3-(4-(methyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

These compounds share similar structural features but differ in the halogen or substituent groups, which can significantly impact their chemical reactivity and applications. The presence of the trifluoromethyl group in this compound makes it unique and potentially more reactive in certain chemical reactions.

Properties

Molecular Formula

C16H16F3IO3

Molecular Weight

440.20 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C16H16F3IO3/c1-2-22-13(21)15-7-14(8-15,9-20)23-12(15)10-3-5-11(6-4-10)16(17,18)19/h3-6,12H,2,7-9H2,1H3

InChI Key

AAVYCWBPNIKOTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)C(F)(F)F)CI

Origin of Product

United States

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